Cas no 1335227-07-0 (2-(Benzyloxy)-1-bromo-3,4-dimethoxybenzene)

2-(Benzyloxy)-1-bromo-3,4-dimethoxybenzene Chemical and Physical Properties
Names and Identifiers
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- 2-(Benzyloxy)-1-bromo-3,4-dimethoxybenzene
- E71849
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- Inchi: 1S/C15H15BrO3/c1-17-13-9-8-12(16)14(15(13)18-2)19-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3
- InChI Key: MYQDKDACGITGBK-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(=C1OCC1C=CC=CC=1)OC)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 256
- XLogP3: 4
- Topological Polar Surface Area: 27.7
2-(Benzyloxy)-1-bromo-3,4-dimethoxybenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR022LR1-100mg |
2-(Benzyloxy)-1-bromo-3,4-dimethoxybenzene |
1335227-07-0 | 100mg |
$870.00 | 2023-12-16 | ||
abcr | AB608381-500mg |
2-(Benzyloxy)-1-bromo-3,4-dimethoxybenzene; . |
1335227-07-0 | 500mg |
€1185.40 | 2024-07-19 | ||
abcr | AB608381-1g |
2-(Benzyloxy)-1-bromo-3,4-dimethoxybenzene; . |
1335227-07-0 | 1g |
€1637.40 | 2024-07-19 | ||
Aaron | AR022LR1-500mg |
2-(Benzyloxy)-1-bromo-3,4-dimethoxybenzene |
1335227-07-0 | 95% | 500mg |
$945.00 | 2025-02-17 | |
Aaron | AR022LR1-250mg |
2-(Benzyloxy)-1-bromo-3,4-dimethoxybenzene |
1335227-07-0 | 95% | 250mg |
$831.00 | 2025-02-17 | |
abcr | AB608381-250mg |
2-(Benzyloxy)-1-bromo-3,4-dimethoxybenzene; . |
1335227-07-0 | 250mg |
€845.90 | 2024-07-19 |
2-(Benzyloxy)-1-bromo-3,4-dimethoxybenzene Related Literature
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William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
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Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
Additional information on 2-(Benzyloxy)-1-bromo-3,4-dimethoxybenzene
Introduction to 2-(Benzyloxy)-1-bromo-3,4-dimethoxybenzene (CAS No. 1335227-07-0)
2-(Benzyloxy)-1-bromo-3,4-dimethoxybenzene, identified by the Chemical Abstracts Service Number (CAS No.) 1335227-07-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound belongs to the class of aryl bromides modified with methoxy and benzyloxy substituents, which endows it with unique chemical properties and potential applications in drug discovery and material science. The structural features of this molecule, particularly the presence of a bromine atom at the para position relative to the methoxy groups and a benzyloxy moiety at the ortho position, make it a versatile intermediate for further functionalization.
The synthesis of 2-(Benzyloxy)-1-bromo-3,4-dimethoxybenzene typically involves multi-step organic transformations, starting from commercially available aromatic precursors. The introduction of bromine at the 1-position can be achieved through electrophilic aromatic substitution reactions, while the methoxy groups are often introduced via nucleophilic aromatic substitution or direct methylation strategies. The benzyloxy group is typically installed through an etherification reaction between a benzyl halide and a hydroxylated intermediate. These synthetic pathways highlight the compound's utility as a building block in complex molecule construction.
In recent years, 2-(Benzyloxy)-1-bromo-3,4-dimethoxybenzene has been explored in various research contexts, particularly in medicinal chemistry. The bromine atom serves as a reactive handle for cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing biaryl structures found in many bioactive molecules. Additionally, the methoxy groups can be further modified through oxidation or reduction reactions, expanding the scope of possible derivatives. The benzyloxy group provides steric and electronic modulation, influencing both the reactivity and solubility of the compound.
One of the most compelling applications of 2-(Benzyloxy)-1-bromo-3,4-dimethoxybenzene lies in its use as an intermediate in the development of novel therapeutic agents. Researchers have leveraged its structural framework to design small molecules with potential antimicrobial, anti-inflammatory, and anticancer properties. For instance, derivatives of this compound have been investigated for their ability to interact with specific biological targets by modulating receptor binding or enzyme activity. The dimethoxy substitution pattern enhances lipophilicity while maintaining metabolic stability, making it an attractive scaffold for drug-like molecules.
The benzyloxy group contributes to solubility and bioavailability in drug candidates, while the bromine atom allows for further derivatization through transition-metal-catalyzed reactions. These attributes have made 2-(Benzyloxy)-1-bromo-3,4-dimethoxybenzene a valuable asset in high-throughput screening libraries and fragment-based drug design initiatives. Furthermore, its role in synthesizing complex heterocyclic compounds has been explored, demonstrating its versatility beyond simple aryl modifications.
Advances in computational chemistry have also facilitated the study of 2-(Benzyloxy)-1-bromo-3,4-dimethoxybenzene by predicting its reactivity and interaction profiles with biological targets. Molecular modeling studies suggest that this compound can serve as a precursor for designing ligands that bind to proteins involved in diseases such as cancer and neurodegeneration. The combination of experimental synthesis and computational analysis has accelerated the discovery pipeline for new therapeutic entities derived from this scaffold.
The pharmaceutical industry has taken note of 2-(Benzyloxy)-1-bromo-3,4-dimethoxybenzene due to its synthetic accessibility and functional diversity. Several academic groups have published patents and journal articles detailing novel derivatives synthesized from this intermediate. These studies underscore its importance as a versatile building block for medicinal chemists seeking to develop next-generation drugs. The ability to generate structurally diverse analogs while maintaining key pharmacophoric elements makes this compound particularly valuable.
Looking ahead, future research on 2-(Benzyloxy)-1-bromo-3,4-dimethoxybenzene may focus on expanding its utility in green chemistry initiatives by developing more sustainable synthetic routes. Additionally, exploring its applications in material science—such as serving as a precursor for organic semiconductors or liquid crystals—could open new avenues for innovation beyond pharmaceuticals. The growing interest in biaryl structures underscores the enduring relevance of intermediates like 2-(Benzyloxy)-1-bromo-3,4-dimethoxybenzene in modern chemical research.
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